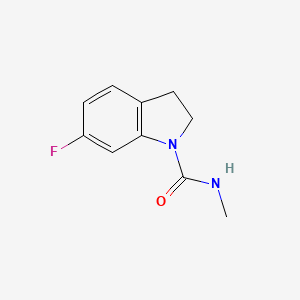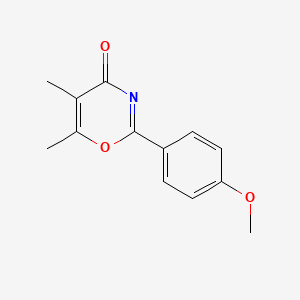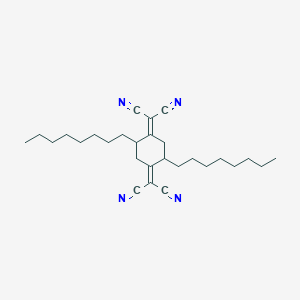![molecular formula C16H22S B14381369 {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene CAS No. 88218-61-5](/img/structure/B14381369.png)
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a sulfanyl group, which is further connected to a cyclohexyl group with dimethyl and methylidene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene typically involves multiple steps. One common method starts with the preparation of the cyclohexyl derivative, followed by the introduction of the sulfanyl group and finally the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and nanocomposites, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, influencing pathways related to cellular signaling and metabolism. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Known for its use in malonic ester synthesis, it shares some structural similarities with {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene.
Thioglycolic acid: Contains a sulfanyl group and is used in various chemical reactions, making it a relevant comparison.
Benzyl chloroformate: Another compound with a benzene ring and functional groups that participate in similar types of reactions.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
88218-61-5 |
|---|---|
Molekularformel |
C16H22S |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
(2,2-dimethyl-6-methylidenecyclohexyl)methylsulfanylbenzene |
InChI |
InChI=1S/C16H22S/c1-13-8-7-11-16(2,3)15(13)12-17-14-9-5-4-6-10-14/h4-6,9-10,15H,1,7-8,11-12H2,2-3H3 |
InChI-Schlüssel |
PQRLXDJLAKNANH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C)C1CSC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


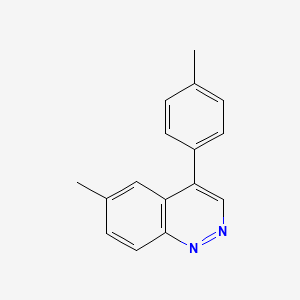

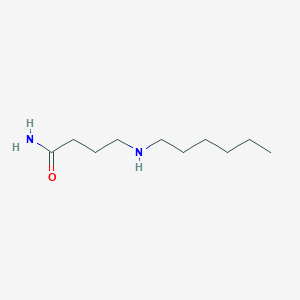
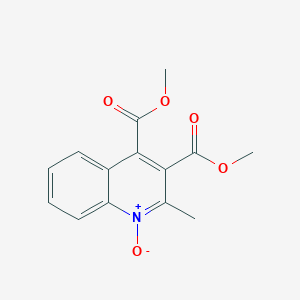
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
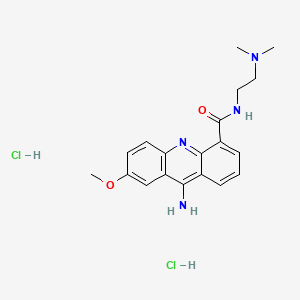
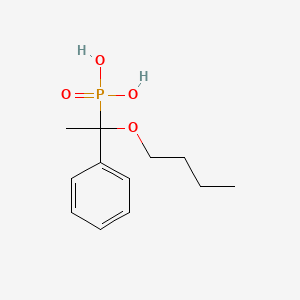

![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
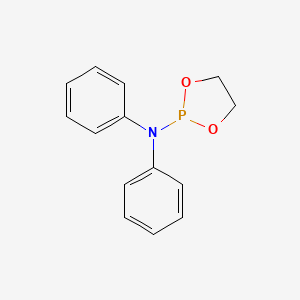
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
